3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a relatively new compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring, an oxazolidine ring, and a cyclopentylthio group, which contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-amino acid derivative, cyclization can be induced using reagents such as triphosgene or phosgene in the presence of a base like triethylamine.
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Introduction of the Cyclopentylthio Group: : The cyclopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting a cyclopentylthiol with an appropriate electrophilic intermediate, such as a halogenated azetidine derivative, under basic conditions.
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Formation of the Oxazolidine-2,4-dione Ring: : The final step involves the formation of the oxazolidine-2,4-dione ring. This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound, often under acidic or basic catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopentylthio group, where nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Mechanism of Action
The exact mechanism of action of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The azetidine and oxazolidine rings may facilitate binding to biological targets, while the cyclopentylthio group could enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one Derivatives: Known for their biological activities, including antibiotic properties.
Oxazolidinone Derivatives: Used as antibiotics, such as linezolid.
Cyclopentylthio Compounds: Investigated for their potential therapeutic applications.
Uniqueness
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its combination of structural elements, which may confer unique biological activities and therapeutic potential not seen in other compounds. Its ability to undergo diverse chemical reactions also makes it a versatile compound for further research and development.
Properties
IUPAC Name |
3-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-11-7-19-13(18)15(11)9-5-14(6-9)12(17)8-20-10-3-1-2-4-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNZERGXGYYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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